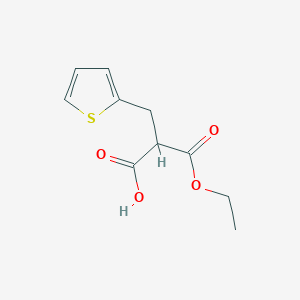

2-Carbethoxy-3-(2-thienyl)propionic acid

Description

Properties

IUPAC Name |

3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-2-14-10(13)8(9(11)12)6-7-4-3-5-15-7/h3-5,8H,2,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJNEQWWZRSFCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30565990 | |

| Record name | 3-Ethoxy-3-oxo-2-[(thiophen-2-yl)methyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143468-96-6 | |

| Record name | 1-Ethyl 2-(2-thienylmethyl)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143468-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-carboxy-3-(2-thienyl)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143468966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethoxy-3-oxo-2-[(thiophen-2-yl)methyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30565990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-carboxy-3-(2-thienyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Carbethoxy-3-(2-thienyl)propionic Acid (CAS 143468-96-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 2-Carbethoxy-3-(2-thienyl)propionic acid, a key intermediate in pharmaceutical synthesis. The guide covers its chemical identity, physicochemical properties, a plausible synthesis pathway with a detailed experimental protocol, and its primary application in the development of angiotensin II receptor antagonists. Safety and handling information are also included. All quantitative data is presented in structured tables, and logical workflows are visualized using diagrams to facilitate understanding for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound, also known by synonyms such as (2-Thienylmethyl)propanedioic acid monoethyl ester and ethyl 2-carboxy-3-(2-thienyl)propionate, is a derivative of propanoic acid featuring a carbethoxy group and a 2-thienyl group.[1] Its unique structure makes it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 143468-96-6[1][2] |

| Molecular Formula | C₁₀H₁₂O₄S[1][2][3] |

| IUPAC Name | 3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid[3][4] |

| EINECS | 415-680-8[1][2] |

| Synonyms | 2-Carbethoxy-3-(2-Thienyl)-Propionic Acid, (2-Thienylmethyl)propanedioic acid monoethyl ester, ethyl 2-carboxy-3-(2-thienyl)propionate[1][4][5] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 228.26 g/mol | [1][2] |

| Boiling Point | 361.9 °C at 760 mmHg | [1][2] |

| Density | 1.295 g/cm³ | [1][2] |

| Flash Point | 172.7 °C | [1][2] |

| Refractive Index | 1.548 | [1] |

| Vapor Pressure | 7.16E-06 mmHg at 25°C | [1][2] |

| pKa (Predicted) | 2.67 ± 0.34 | [1] |

| Storage Temperature | 2-8°C (Protect from light) | [1] |

Table 3: Computed Properties (PubChem)

| Property | Value |

| XLogP3-AA | 1.9 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 6 |

| Exact Mass | 228.04563003 Da |

| Topological Polar Surface Area | 91.8 Ų |

| Complexity | 242 |

(All data in Table 3 sourced from PubChem CID 14952883)[4]

Synthesis and Experimental Protocols

The synthesis of this compound is not extensively detailed in publicly available literature. However, a logical and widely accepted approach is through the malonic ester synthesis. This pathway involves the alkylation of a malonate ester followed by selective hydrolysis and decarboxylation.

Proposed Synthesis Pathway

The reaction proceeds in two main stages:

-

Alkylation: Diethyl malonate is deprotonated with a suitable base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then reacts with an electrophile, 2-(chloromethyl)thiophene, via an S_N2 reaction to yield diethyl 2-(2-thienylmethyl)malonate.

-

Selective Hydrolysis: One of the two ester groups of the resulting diester is selectively hydrolyzed to a carboxylic acid using a stoichiometric amount of a base (like potassium hydroxide) in an alcoholic solvent. Acidic workup then yields the final product.

Caption: Proposed two-step synthesis of the target compound via malonic ester synthesis.

Detailed Experimental Protocol (Representative)

This protocol is a representative methodology based on standard malonic ester synthesis procedures and has not been optimized for this specific compound.

Materials:

-

Diethyl malonate

-

Ethanol (absolute)

-

Sodium metal (or Sodium Ethoxide)

-

2-(Chloromethyl)thiophene

-

Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), concentrated and dilute

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

-

Deionized water

Workflow Diagram:

References

An In-depth Technical Guide on the Structure Elucidation of (2-Thienylmethyl)propanedioic acid monoethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed elucidation of the structure of (2-Thienylmethyl)propanedioic acid monoethyl ester. The document outlines a plausible synthetic pathway and presents predicted spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, to facilitate its identification and characterization in a laboratory setting.

Chemical Identity

| Property | Value |

| Systematic Name | 3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid |

| Synonyms | (2-Thienylmethyl)propanedioic acid monoethyl ester, 2-Carbethoxy-3-(2-thienyl)propanoic acid |

| CAS Number | 143468-96-6 |

| Molecular Formula | C₁₀H₁₂O₄S |

| Molecular Weight | 228.26 g/mol |

Proposed Synthesis

The synthesis of (2-Thienylmethyl)propanedioic acid monoethyl ester can be achieved through a malonic ester synthesis followed by selective hydrolysis.[1][2][3][4] This common method allows for the introduction of an alkyl group to the α-carbon of a malonic ester.[1][2][3][4]

The proposed reaction scheme involves two primary steps:

-

Alkylation of Diethyl Malonate: Diethyl malonate is first deprotonated with a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking 2-(chloromethyl)thiophene (or a similar electrophile like the corresponding bromide or iodide) in an Sₙ2 reaction to form diethyl (2-thienylmethyl)malonate.[1][2][3][4]

-

Partial Hydrolysis: The resulting diethyl (2-thienylmethyl)malonate undergoes selective hydrolysis of one of the two ester groups. This can be achieved by carefully controlling the reaction conditions, such as using one equivalent of a base (e.g., potassium hydroxide in ethanol) followed by acidification, to yield the target monoacid monoester.

The overall synthetic workflow is depicted in the following diagram:

Caption: Proposed synthesis of (2-Thienylmethyl)propanedioic acid monoethyl ester.

Spectroscopic Data (Predicted)

Due to the absence of publicly available experimental spectra for (2-Thienylmethyl)propanedioic acid monoethyl ester, the following data has been predicted based on established principles of spectroscopy and the analysis of structurally similar compounds.

The predicted ¹H NMR spectrum would exhibit distinct signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.2-7.3 | Doublet of doublets | 1H | Thiophene H5 |

| ~6.9-7.0 | Multiplet | 2H | Thiophene H3, H4 |

| ~4.1-4.2 | Quartet | 2H | -OCH₂CH₃ |

| ~3.8-3.9 | Triplet | 1H | -CH(CO)₂ |

| ~3.3-3.4 | Doublet | 2H | -CH₂-Thiophene |

| ~1.2-1.3 | Triplet | 3H | -OCH₂CH₃ |

Justification of Assignments:

-

The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield shift.

-

The protons of the thiophene ring will appear in the aromatic region, with characteristic coupling patterns.

-

The ethyl ester group will show a quartet for the methylene protons and a triplet for the methyl protons, with coupling between them.

-

The methine proton on the malonate backbone is coupled to the adjacent methylene protons, resulting in a triplet.

-

The methylene protons adjacent to the thiophene ring are coupled to the methine proton, giving a doublet.

The predicted ¹³C NMR spectrum will show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | -COOH |

| ~168-172 | -COOCH₂CH₃ |

| ~138-140 | Thiophene C2 |

| ~127-129 | Thiophene C5 |

| ~125-127 | Thiophene C4 |

| ~124-126 | Thiophene C3 |

| ~61-63 | -OCH₂CH₃ |

| ~50-55 | -CH(CO)₂ |

| ~30-35 | -CH₂-Thiophene |

| ~13-15 | -OCH₂CH₃ |

Justification of Assignments:

-

The two carbonyl carbons of the carboxylic acid and the ester will appear at the most downfield shifts.

-

The sp²-hybridized carbons of the thiophene ring will be in the aromatic region.

-

The carbon of the ethyl ester's methylene group will be deshielded by the adjacent oxygen.

-

The methine and methylene carbons of the main chain will appear in the aliphatic region.

-

The methyl carbon of the ethyl group will be the most upfield signal.

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1735 | Strong | C=O stretch (Ester) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1410-1440 | Medium | C-H bend (CH₂) |

| ~1150-1250 | Strong | C-O stretch (Ester and Carboxylic acid) |

| ~700-740 | Strong | C-S stretch (Thiophene) |

Justification of Assignments:

-

A very broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid.

-

Two distinct, strong C=O stretching bands are expected for the ester and carboxylic acid carbonyl groups.

-

Strong C-O stretching bands will be present due to both the ester and carboxylic acid functionalities.

-

Bands corresponding to the thiophene ring, including C-S stretching, will also be observable.

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.

| m/z | Proposed Fragment |

| 228 | [M]⁺ (Molecular Ion) |

| 183 | [M - COOH]⁺ |

| 155 | [M - COOH - C₂H₄]⁺ |

| 97 | [C₄H₄S-CH₂]⁺ (Thienylmethyl cation) |

| 81 | [C₄H₄S]⁺ (Thienyl cation) |

| 45 | [COOH]⁺ |

Fragmentation Pathway:

The primary fragmentation pathways are expected to involve the loss of the carboxylic acid group, followed by further fragmentation of the ester and the thienylmethyl moiety. The formation of the stable thienylmethyl cation (m/z 97) is anticipated to be a significant fragmentation pathway.

Caption: Predicted major fragmentation pathways for (2-Thienylmethyl)propanedioic acid monoethyl ester.

Experimental Protocols

While specific experimental data for the title compound is not available, the following are general protocols for the key analytical techniques that would be employed for its structural elucidation.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans will be required. A proton-decoupled sequence (e.g., PENDANT, DEPT) can be used to aid in the assignment of carbon types (CH₃, CH₂, CH, C).

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. For a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct infusion, a heated probe, or gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use electron ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

Conclusion

The structural elucidation of (2-Thienylmethyl)propanedioic acid monoethyl ester can be confidently achieved through a combination of a plausible synthetic route and comprehensive spectroscopic analysis. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectral data presented in this guide provide a robust framework for the identification and characterization of this compound. Researchers and scientists can utilize this information to verify their experimental findings and to further explore the chemical and biological properties of this molecule.

References

In-Depth Technical Guide: Physical Properties of 3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid. Due to the limited availability of experimentally determined data for this specific compound, this guide leverages predicted values from computational models and provides detailed, generalized experimental protocols for the determination of key physical characteristics. This information is intended to support research, synthesis, and drug development activities involving this and structurally related molecules.

Core Physical Properties

The physical properties of 3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid have been estimated using computational methods. These predicted values offer valuable insights into the compound's expected behavior in various experimental settings.

| Property | Predicted Value | Reference |

| Molecular Formula | C10H12O4S | [1][2] |

| Molecular Weight | 228.27 g/mol | [1] |

| XLogP3-AA (Lipophilicity) | 1.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 5 | [1] |

| Topological Polar Surface Area | 91.8 Ų | [1] |

| Exact Mass | 228.04563003 Da | [1] |

Synthesis Workflow

The synthesis of 3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid typically proceeds through a two-step process involving the alkylation of a malonate ester followed by selective hydrolysis. A generalized workflow for this synthesis is presented below.

Experimental Protocols

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

-

3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid

-

Capillary tubes (sealed at one end)

-

Melting point apparatus or Thiele tube with high-boiling mineral oil

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline solid is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup:

-

Melting Point Apparatus: The loaded capillary tube is inserted into the sample holder of the apparatus.

-

Thiele Tube: The capillary tube is attached to a thermometer using a small rubber band or wire, ensuring the sample is level with the thermometer bulb. The thermometer is then inserted into the Thiele tube containing mineral oil.

-

-

Heating: The apparatus is heated at a moderate rate until the temperature is approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures.

Solubility Determination

Objective: To assess the solubility of the compound in various solvents.

Materials:

-

3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid

-

A selection of solvents (e.g., water, ethanol, diethyl ether, 5% aq. NaOH, 5% aq. HCl)

-

Test tubes and rack

-

Vortex mixer or stirring rod

-

Graduated pipettes or cylinders

Procedure:

-

Sample Preparation: A small, accurately weighed amount of the compound (e.g., 10 mg) is placed into a series of clean, dry test tubes.

-

Solvent Addition: A measured volume of a solvent (e.g., 1 mL) is added to each test tube.

-

Mixing: The contents of each test tube are thoroughly mixed using a vortex mixer or by vigorous stirring for a set period (e.g., 1-2 minutes).

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. The results are recorded as soluble, partially soluble, or insoluble.

-

pH Effects (for aqueous solutions):

-

To a test tube with the compound in water, add a few drops of 5% aqueous NaOH and observe any change in solubility.

-

To a separate test tube with the compound in water, add a few drops of 5% aqueous HCl and observe any change in solubility. This will provide information on the acidic nature of the compound.

-

References

An In-depth Technical Guide to the Chemical Characteristics of Ethyl 2-carboxy-3-(2-thienyl)propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-carboxy-3-(2-thienyl)propionate, also known as 3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid, is a malonic acid derivative featuring a thienyl group. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably as a key building block for the angiotensin II receptor antagonist, Eprosartan. Its chemical structure, possessing both an ester and a carboxylic acid functional group, allows for versatile chemical modifications, making it a valuable synthon in medicinal chemistry. This guide provides a comprehensive overview of its chemical characteristics, a plausible synthetic route with detailed experimental protocols, and a discussion of its potential biological significance based on related structures.

Chemical and Physical Properties

The fundamental chemical and physical properties of Ethyl 2-carboxy-3-(2-thienyl)propionate are summarized in the table below. This data has been compiled from various chemical databases and supplier information.[1][2]

| Property | Value |

| IUPAC Name | 3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid |

| Synonyms | Ethyl 2-carboxy-3-(2-thienyl)propionate, Mono-ethyl 2-(thiophen-2-ylmethyl)malonate, 2-(Thiophen-2-ylmethyl)malonic acid monoethyl ester |

| CAS Number | 143468-96-6 |

| Molecular Formula | C₁₀H₁₂O₄S |

| Molecular Weight | 228.27 g/mol |

| Appearance | Predicted to be a solid or oil |

| Boiling Point | 170 °C at 12.2 Torr |

| Density | 1.295 g/cm³ (Predicted) |

| pKa | 2.67 ± 0.34 (Predicted) |

| InChI | InChI=1S/C10H12O4S/c1-2-14-10(13)8(9(11)12)6-7-4-3-5-15-7/h3-5,8H,2,6H2,1H3,(H,11,12) |

| SMILES | CCOC(=O)C(CC1=CC=CS1)C(=O)O |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Step 1: Synthesis of Diethyl 2-(2-thienylmethyl)malonate. This involves the alkylation of diethyl malonate with 2-(chloromethyl)thiophene.

-

Step 2: Selective Mono-hydrolysis. The resulting diethyl ester is then selectively hydrolyzed to the desired mono-ester, Ethyl 2-carboxy-3-(2-thienyl)propionate.

Caption: Proposed two-step synthesis of Ethyl 2-carboxy-3-(2-thienyl)propionate.

Detailed Experimental Protocols

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

2-(Chloromethyl)thiophene

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding sodium metal (1 equivalent) to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Once all the sodium has reacted, cool the solution to room temperature and add diethyl malonate (1 equivalent) dropwise with stirring.

-

After the addition is complete, add 2-(chloromethyl)thiophene (1 equivalent) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Diethyl 2-(2-thienylmethyl)malonate.

-

Purify the crude product by vacuum distillation.

Materials:

-

Diethyl 2-(2-thienylmethyl)malonate

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), 1 M

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve Diethyl 2-(2-thienylmethyl)malonate (1 equivalent) in ethanol in a round-bottom flask.

-

Prepare a solution of potassium hydroxide (1 equivalent) in a mixture of ethanol and water.

-

Add the KOH solution dropwise to the solution of the diethyl ester at room temperature with stirring.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress of the hydrolysis by TLC.

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Add water to the residue and wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Ethyl 2-carboxy-3-(2-thienyl)propionate. Further purification can be achieved by chromatography if necessary.

Analytical Characterization (Predicted)

While experimental spectra for Ethyl 2-carboxy-3-(2-thienyl)propionate are not publicly available, the expected spectral data can be predicted based on its structure and data from similar compounds. A commercial supplier, Moldb, indicates the availability of NMR, HPLC, and LC-MS data for this compound.[1]

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the ethyl group, the methylene and methine protons of the malonate backbone, and the protons of the thienyl ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2-1.3 | triplet | 3H | -OCH₂CH ₃ |

| ~3.3-3.5 | doublet | 2H | Thienyl-CH ₂- |

| ~3.8-4.0 | triplet | 1H | -CH (COOH)COOEt |

| ~4.1-4.3 | quartet | 2H | -OCH ₂CH₃ |

| ~6.9-7.0 | dd | 1H | Thienyl H4 |

| ~7.1-7.2 | d | 1H | Thienyl H3 |

| ~7.3-7.4 | d | 1H | Thienyl H5 |

| ~10-12 | broad singlet | 1H | -COOH |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show signals for the carbons of the ethyl group, the malonate backbone, and the thienyl ring, as well as the two carbonyl carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~14 | -OCH₂C H₃ |

| ~35 | Thienyl-C H₂- |

| ~55 | -C H(COOH)COOEt |

| ~62 | -OC H₂CH₃ |

| ~124-128 | Thienyl C H carbons |

| ~138 | Thienyl quaternary C |

| ~170 | C =O (ester) |

| ~173 | C =O (acid) |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the O-H of the carboxylic acid, the C-H bonds, and the two distinct C=O groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~2500-3300 (broad) | O-H stretch of the carboxylic acid |

| ~2850-3000 | C-H stretch (aliphatic) |

| ~3100 | C-H stretch (aromatic - thienyl) |

| ~1735 | C=O stretch of the ester |

| ~1710 | C=O stretch of the carboxylic acid |

| ~1600, ~1470 | C=C stretch of the thienyl ring |

| ~1200-1300 | C-O stretch of the ester and carboxylic acid |

Mass Spectrometry (Predicted)

The mass spectrum (e.g., ESI-) would be expected to show a molecular ion peak [M-H]⁻ at m/z 227.

Potential Biological Activity and Signaling Pathways

There is currently no direct experimental evidence detailing the biological activity or the specific signaling pathways modulated by Ethyl 2-carboxy-3-(2-thienyl)propionate. However, based on its structural similarity to other known bioactive molecules, we can infer potential areas of biological relevance.

Enzyme Inhibition

Malonic acid and its derivatives are classical examples of competitive enzyme inhibitors.[5] For instance, malonate is a well-known competitive inhibitor of succinate dehydrogenase, a key enzyme in the citric acid cycle.[5] Furthermore, derivatives of malonic acid have been investigated as inhibitors of matrix metalloproteinases (MMPs).[6] Given that Ethyl 2-carboxy-3-(2-thienyl)propionate is a substituted malonic acid, it is plausible that it could act as an inhibitor for certain enzymes.

The general mechanism for competitive enzyme inhibition involves the inhibitor binding to the active site of the enzyme, thereby preventing the substrate from binding.

Caption: Hypothetical competitive inhibition of an enzyme by Ethyl 2-carboxy-3-(2-thienyl)propionate.

Pro-drug Potential

As an ester, Ethyl 2-carboxy-3-(2-thienyl)propionate could potentially act as a pro-drug. The ester group could be hydrolyzed in vivo by esterases to release the corresponding dicarboxylic acid, which may be the active form of the molecule. This is a common strategy in drug development to improve the pharmacokinetic properties of a compound.

Relevance as an Arylpropionic Acid Derivative

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[7] While the "aryl" group in this case is a thienyl ring, the structural motif is similar. NSAIDs typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. It is therefore conceivable that Ethyl 2-carboxy-3-(2-thienyl)propionate or its hydrolyzed form could exhibit anti-inflammatory properties.

Conclusion

Ethyl 2-carboxy-3-(2-thienyl)propionate is a valuable chemical intermediate with well-defined physical and chemical properties. While detailed experimental data on its synthesis and biological activity are not extensively published, established principles of organic chemistry allow for the design of a robust synthetic protocol. Based on its structural features, it holds potential as an enzyme inhibitor or a pro-drug, warranting further investigation into its biological effects. This guide provides a solid foundation for researchers and drug development professionals working with this and related compounds. Further experimental validation of the proposed synthesis and biological activities is encouraged.

References

- 1. 143468-96-6 | 3-Ethoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid - Moldb [moldb.com]

- 2. Novachemistry-product-info [novachemistry.com]

- 3. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 4. chemistnotes.com [chemistnotes.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Structure of malonic acid-based inhibitors bound to human neutrophil collagenase. A new binding mode explains apparently anomalous data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to 2-Carbethoxy-3-(2-thienyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 2-Carbethoxy-3-(2-thienyl)propionic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic pathway.

Core Data Presentation

The fundamental molecular and physical properties of this compound are summarized in the table below for quick reference and comparison.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₄S |

| Molecular Weight | 228.26 g/mol [1][2] |

| IUPAC Name | 3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid[1][2] |

| CAS Number | 143468-96-6 |

| Appearance | Colorless, White, or Yellow Granules[1] |

| Boiling Point | 361.9 °C at 760 mmHg |

| Density | 1.295 g/cm³ |

| Storage Temperature | 2-8°C, protected from light |

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a malonic ester synthesis. This process involves the alkylation of diethyl malonate with a suitable 2-thienyl electrophile, followed by a selective partial hydrolysis of the resulting diester. The overall workflow is depicted in the diagram below.

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following section provides a detailed, two-step experimental protocol for the synthesis of this compound, based on established malonic ester synthesis and selective hydrolysis methodologies.

Step 1: Synthesis of Diethyl 2-(thiophen-2-ylmethyl)malonate

This procedure details the alkylation of diethyl malonate with 2-(chloromethyl)thiophene.

Materials:

-

Diethyl malonate

-

2-(Chloromethyl)thiophene

-

Sodium ethoxide

-

Anhydrous ethanol

-

Toluene

-

Hydrochloric acid (for workup)

-

Sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Enolate: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a solution of sodium ethoxide is prepared by cautiously adding sodium metal to anhydrous ethanol under a nitrogen atmosphere.

-

Addition of Diethyl Malonate: Diethyl malonate is added dropwise to the sodium ethoxide solution at room temperature with constant stirring. The mixture is then heated to reflux for a short period to ensure complete formation of the enolate.

-

Alkylation Reaction: The reaction mixture is cooled to room temperature. A solution of 2-(chloromethyl)thiophene in toluene is added dropwise via the dropping funnel. After the addition is complete, the mixture is heated to reflux and maintained at this temperature until the reaction is complete (monitored by TLC).

-

Workup and Isolation: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent such as diethyl ether or ethyl acetate. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with water, brine, and then dried over anhydrous magnesium sulfate. The solvent is evaporated under reduced pressure to yield the crude diethyl 2-(thiophen-2-ylmethyl)malonate, which can be purified by vacuum distillation.

Step 2: Selective Mono-hydrolysis to this compound

This procedure describes the selective hydrolysis of one of the two ester groups of diethyl 2-(thiophen-2-ylmethyl)malonate.

Materials:

-

Diethyl 2-(thiophen-2-ylmethyl)malonate

-

Potassium hydroxide (KOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (for acidification)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: Diethyl 2-(thiophen-2-ylmethyl)malonate is dissolved in a mixture of THF and water in a round-bottom flask. The solution is cooled to 0°C in an ice bath.

-

Addition of Base: A solution of one equivalent of potassium hydroxide in water is added dropwise to the cooled solution with vigorous stirring. The reaction is maintained at 0°C and monitored by TLC until the starting material is consumed.

-

Acidification and Extraction: The reaction is quenched by the addition of cold, dilute hydrochloric acid until the solution is acidic (pH ~2-3). The product is then extracted with ethyl acetate.

-

Purification: The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

References

The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Thienylpropanoic Acid Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thienylpropanoic acid scaffold is a cornerstone in the development of a significant class of non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the discovery, history, and key milestones in the development of these compounds. We will delve into the seminal synthetic methodologies, quantitative biological data, and the intricate signaling pathways through which these molecules exert their therapeutic effects. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering a detailed retrospective and a foundation for future innovation.

Historical Development

The journey of thienylpropanoic acid derivatives is intrinsically linked to the broader history of arylpropanoic acids, a class of NSAIDs that rose to prominence in the mid-20th century. The quest for alternatives to salicylates, which were associated with gastrointestinal side effects, spurred the exploration of novel chemical scaffolds.

The Dawn of Arylpropionic Acids

The story of arylpropionic acids began with the discovery of ibuprofen in the 1960s by Stewart Adams and his team at Boots Pure Drug Company. This discovery marked a pivotal moment, demonstrating that potent anti-inflammatory and analgesic activity could be achieved with a simple arylpropanoic acid structure, offering an improved therapeutic window over existing treatments. This success catalyzed further research into related structures, including those incorporating heterocyclic rings.

Emergence of the Thienylpropanoic Acid Scaffold

While the exact first synthesis of a simple, unadorned 2-(thienyl)propanoic acid is not definitively documented in a single, widely cited publication, early explorations into thiophene chemistry in the mid-20th century laid the groundwork. The patent for Tiaprofenic Acid , filed in 1969, represents one of the earliest documented instances of a thienylpropanoic acid derivative being developed for its medicinal properties. This was followed by the development of Suprofen , a structurally related compound. These developments underscored the potential of the thiophene ring as a bioisostere for the phenyl group found in earlier profens, offering unique physicochemical and pharmacokinetic properties.

Key Thienylpropanoic Acid Compounds: Suprofen and Tiaprofenic Acid

Two of the most prominent drugs embodying the thienylpropanoic acid core are Suprofen and Tiaprofenic Acid.

-

Suprofen , developed by Janssen Pharmaceutica, is a potent analgesic and anti-inflammatory agent. Its chemical name is (±)-α-methyl-4-(2-thienylcarbonyl)benzeneacetic acid.

-

Tiaprofenic Acid , developed by the French company Roussel Uclaf, is another important NSAID from this class. It is chemically known as 5-benzoyl-α-methyl-2-thiopheneacetic acid.

Quantitative Biological Data

The primary mechanism of action of thienylpropanoic acid NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation. The relative inhibitory activity against these two isoforms is a key determinant of a drug's efficacy and side-effect profile.

| Compound | Target | IC50 (μM) | Assay Conditions |

| Suprofen | COX-1 | 1.1 | Human Whole Blood Assay |

| COX-2 | 3.0 | Human Whole Blood Assay | |

| Tiaprofenic Acid | COX-1 | 47 | Human peripheral monocytes |

| COX-2 | 25 | Human peripheral monocytes |

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes and is compiled from published literature[1][2].

Experimental Protocols

The synthesis of thienylpropanoic acid derivatives has been approached through various routes. Below are detailed methodologies for the synthesis of Suprofen and Tiaprofenic Acid, compiled from patented procedures and academic publications.

Synthesis of Suprofen

A common synthetic route to Suprofen involves the Friedel-Crafts acylation of a suitable benzene derivative followed by a series of transformations to introduce the propanoic acid moiety.

Step 1: Friedel-Crafts Acylation

-

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add 2-thenoyl chloride at a controlled temperature (typically 0-5 °C).

-

Slowly add an appropriate benzene derivative (e.g., α-methylphenylacetonitrile) to the reaction mixture.

-

Allow the reaction to proceed at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Quench the reaction by carefully pouring the mixture into ice-water.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Hydrolysis of the Nitrile

-

The resulting nitrile from Step 1 is subjected to acidic or basic hydrolysis. For acidic hydrolysis, reflux the nitrile in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) and water.

-

Monitor the reaction for the disappearance of the nitrile and the formation of the carboxylic acid.

-

After completion, cool the reaction mixture and extract the product.

-

Purify the crude product by recrystallization to obtain Suprofen.

Synthesis of Tiaprofenic Acid

The synthesis of Tiaprofenic acid can be achieved through several routes, including the one outlined in a Chinese patent (CN102659754A)[3].

Step 1: Acylation of Thiophene

-

In a reaction vessel, combine thiophene, propionic anhydride, phosphoric acid, and phosphorus pentoxide.

-

Heat the mixture to 95-100°C and maintain under reflux for 6-8 hours.

-

After cooling to room temperature, add water and stir for 20 minutes.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with a 15% sodium hydroxide solution and then with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 2-propionylthiophene.

Step 2: Bromination

-

Dissolve 2-propionylthiophene in a suitable solvent like anhydrous diethyl ether.

-

Cool the solution to 0°C in an ice-salt bath and add anhydrous aluminum trichloride.

-

Add bromine dropwise while maintaining the temperature.

-

After the addition is complete, continue stirring until the reaction is complete.

-

Work up the reaction to isolate α-bromo-2-propionylthiophene.

Step 3: Ketalization

-

Reflux the α-bromo-2-propionylthiophene with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the corresponding ketal.

Step 4: Rearrangement

-

The bromo-ketal product undergoes rearrangement in the presence of a catalyst like cuprous oxide.

Step 5: Friedel-Crafts Reaction and Hydrolysis

-

The rearranged product is then subjected to a Friedel-Crafts reaction with benzoyl chloride.

-

Finally, hydrolysis of the resulting ester and acidification yields Tiaprofenic Acid.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of thienylpropanoic acid compounds is the inhibition of the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins.

The Arachidonic Acid Cascade

The following diagram illustrates the arachidonic acid cascade and the point of intervention for thienylpropanoic acid NSAIDs.

Caption: The Arachidonic Acid Cascade and NSAID Inhibition.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel thienylpropanoic acid derivatives.

Caption: Workflow for Thienylpropanoic Acid Drug Discovery.

Conclusion

The discovery and development of thienylpropanoic acid compounds represent a significant chapter in the history of medicinal chemistry. From the foundational work on arylpropionic acids to the targeted synthesis of potent NSAIDs like suprofen and tiaprofenic acid, this class of molecules has provided valuable therapeutic options for the management of pain and inflammation. The detailed understanding of their synthesis, quantitative biological activity, and mechanism of action continues to inform the design of new and improved anti-inflammatory agents. This guide serves as a comprehensive repository of this knowledge, aimed at empowering the next generation of scientific discovery in this important field.

References

Navigating the Safety Profile of 2-(Ethoxycarbonyl)-3-(thien-2-yl)propanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Properties

| Identifier | Value |

| Chemical Name | 2-(Ethoxycarbonyl)-3-(thien-2-yl)propanoic acid |

| Synonyms | 2-Carbethoxy-3-(2-thienyl)propanoic acid, Ethyl 2-carboxy-3-(2-thienyl)propionate |

| CAS Number | 143468-96-6 |

| Molecular Formula | C₁₀H₁₂O₄S |

| Molecular Weight | 228.27 g/mol |

Hazard Identification and Classification

Based on available data, 2-(Ethoxycarbonyl)-3-(thien-2-yl)propanoic acid is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. [1] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. [1] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. [1] |

Signal Word: Danger Hazard Pictograms:

-

(Corrosion)

-

(Exclamation Mark)

Precautionary Statements

The following precautionary statements are recommended for handling this compound:

| Type | P-Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. [1] |

| P264 | Wash skin thoroughly after handling. [1] | |

| P272 | Contaminated work clothing should not be allowed out of the workplace. [1] | |

| P280 | Wear protective gloves/ eye protection/ face protection. [1] | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of water. [1] |

| P305+P354+P338 | IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1] | |

| P317 | Get medical help. [1] | |

| P321 | Specific treatment (see supplemental first aid instructions on this label). [1] | |

| P332+P317 | If skin irritation occurs: Get medical help. [1] | |

| P333+P317 | If skin irritation or rash occurs: Get medical help. [1] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. [1] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. [1] |

Toxicological and Ecotoxicological Data

A critical review of publicly available safety data sheets and chemical databases reveals a significant lack of specific toxicological and ecotoxicological data for 2-(Ethoxycarbonyl)-3-(thien-2-yl)propanoic acid. [1]

| Data Point | Result |

|---|---|

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available |

| LD50/LC50 | Not determined |

| Carcinogenicity | No data available |

| Mutagenicity | No data available |

| Teratogenicity | No data available |

| Ecotoxicity | No data available |

Given the absence of empirical data, a precautionary approach to handling is strongly advised. The hazard classifications are likely based on data from structurally similar compounds.

Experimental Protocols

No specific experimental protocols for the safety assessment of 2-(Ethoxycarbonyl)-3-(thien-2-yl)propanoic acid were identified in the reviewed literature. Standard OECD guidelines for testing of chemicals would be appropriate for generating such data, including:

-

OECD 402: Acute Dermal Toxicity

-

OECD 404: Acute Dermal Irritation/Corrosion

-

OECD 405: Acute Eye Irritation/Corrosion

-

OECD 429: Skin Sensitisation: Local Lymph Node Assay

-

OECD 201, 202, 203: Alga, Daphnia, and Fish toxicity tests for ecotoxicological assessment.

Visualized Safety and Handling Workflow

The following diagrams illustrate the logical flow of hazard identification, risk assessment, and control measures for the safe handling of this compound.

Caption: Hazard Identification and Control Workflow.

Caption: GHS Classification Summary.

Recommendations for Safe Handling

Given the identified hazards and the lack of comprehensive toxicological data, the following handling procedures are recommended:

-

Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure that skin is not exposed.

-

Respiratory Protection: If working outside of a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator may be necessary.

-

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Spill Response: In the event of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material. Collect the waste in a sealed container for disposal as hazardous waste.

Conclusion

2-(Ethoxycarbonyl)-3-(thien-2-yl)propanoic acid is a chemical that requires careful handling due to its classification as a skin irritant, a potential skin sensitizer, and a substance that can cause serious eye damage. The significant gap in quantitative toxicological and ecotoxicological data necessitates a conservative and precautionary approach to its use in any research or development setting. All personnel should be thoroughly trained on the known hazards and safe handling procedures outlined in this guide before working with this compound.

References

Methodological & Application

Application Notes: Synthesis of Eprosartan, an Angiotensin II Receptor Antagonist, from 2-Carbethoxy-3-(2-thienyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Eprosartan, a potent and selective angiotensin II receptor antagonist, utilizing 2-Carbethoxy-3-(2-thienyl)propionic acid as a key starting material. Eprosartan is a non-biphenyl, non-tetrazole angiotensin II receptor blocker (ARB) used in the management of hypertension.[1] The synthesis outlined here proceeds through a pivotal Knoevenagel-type condensation reaction followed by a hydrolysis step.

Introduction

Angiotensin II, a potent vasoconstrictor, plays a crucial role in the pathophysiology of hypertension and cardiovascular diseases.[1] Its effects are mediated through the angiotensin II type 1 (AT1) receptor.[2][3] Eprosartan selectively blocks this receptor, leading to vasodilation and a reduction in blood pressure.[1] The synthetic route described herein offers a practical approach for the laboratory-scale preparation of this important active pharmaceutical ingredient (API).

The overall synthesis involves two main stages:

-

Condensation: Reaction of methyl 4-[[2-butyl-5-formyl-1H-imidazol-1-yl]methyl]benzoate with this compound. This step forms the carbon-carbon double bond, creating the acrylic acid derivative core of the Eprosartan molecule.

-

Hydrolysis: Saponification of the ester groups in the intermediate to yield the final dicarboxylic acid product, Eprosartan.

Careful control of reaction conditions is crucial, as side reactions, such as decarboxylation of the starting material, can significantly impact the yield and purity of the final product.[4]

Data Presentation

Table 1: Summary of Reactants and Products

| Compound Name | Starting Material / Intermediate / Product | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Starting Material | C₁₀H₁₂O₄S | 228.26 |

| Methyl 4-[[2-butyl-5-formyl-1H-imidazol-1-yl]methyl]benzoate | Starting Material | C₁₇H₂₀N₂O₃ | 316.36 |

| (E)-α-[[2-Butyl-1-[[4-(methoxycarbonyl)phenyl]methyl]-1H-imidazol-5-yl]methylene]-2-thiophenepropionic acid ethyl ester | Intermediate | C₂₇H₃₀N₂O₄S | 494.61 |

| Eprosartan | Final Product | C₂₃H₂₄N₂O₄S | 424.51 |

Table 2: Representative Yields and Purity Data for Eprosartan Synthesis

| Step | Product | Reported Yield | Purity (HPLC) | Reference |

| Condensation | (E)-α-[[2-Butyl-1-[[4-(methoxycarbonyl)phenyl]methyl]-1H-imidazol-5-yl]methylene]-2-thiophenepropionic acid ethyl ester | ~90% | 90% | [4] |

| Hydrolysis | Eprosartan | 70.92% (crude) | Not specified | [5] |

| Overall | Eprosartan | 6-7% (low) | Not specified | [6] |

Note: Yields can vary significantly based on reaction conditions and purification methods.

Experimental Protocols

Protocol 1: Synthesis of (E)-α-[[2-Butyl-1-[[4-(methoxycarbonyl)phenyl]methyl]-1H-imidazol-5-yl]methylene]-2-thiophenepropionic acid ethyl ester (Intermediate)

This protocol is based on the Knoevenagel condensation reaction.

Materials:

-

Methyl 4-[[2-butyl-5-formyl-1H-imidazol-1-yl]methyl]benzoate

-

This compound (or its monoethyl ester)

-

Piperidine (catalyst)

-

Toluene or Cyclohexane (solvent)

-

Dean-Stark apparatus (optional, for azeotropic removal of water)

Procedure:

-

To a solution of methyl 4-[[2-butyl-5-formyl-1H-imidazol-1-yl]methyl]benzoate in toluene, add this compound.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to a temperature between 80 °C and 110 °C.[4][6][7] If using a Dean-Stark apparatus, reflux the mixture to azeotropically remove the water formed during the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.

-

The crude product can be purified by column chromatography on silica gel if necessary. A patent reported a purity of 90% for the crude product obtained after distillation of the solvent.[4]

Protocol 2: Synthesis of Eprosartan (Hydrolysis of the Intermediate)

This protocol describes the saponification of the diester intermediate to the final dicarboxylic acid.

Materials:

-

(E)-α-[[2-Butyl-1-[[4-(methoxycarbonyl)phenyl]methyl]-1H-imidazol-5-yl]methylene]-2-thiophenepropionic acid ethyl ester

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol or Ethanol

-

Water

-

Hydrochloric acid (HCl) for acidification

Procedure:

-

Dissolve the crude intermediate from Protocol 1 in a mixture of methanol and water.

-

Add a solution of sodium hydroxide to the mixture.

-

Heat the reaction mixture to reflux for several hours (e.g., 3 hours) to ensure complete hydrolysis of both ester groups.[5]

-

Monitor the reaction by TLC or HPLC.

-

After completion, cool the reaction mixture.

-

Carefully acidify the mixture with hydrochloric acid to a pH of approximately 5.0-5.2 to precipitate the Eprosartan free base.[5]

-

Cool the mixture further (e.g., to 20 °C) and stir for a period (e.g., 2 hours) to complete the precipitation.[5]

-

Filter the solid product, wash with cold water, and then with a cold mixture of aqueous isopropyl alcohol.[5]

-

Dry the product under vacuum to obtain crude Eprosartan. A reported yield for the crude product is 70.92%.[5]

-

Further purification can be achieved by recrystallization from a suitable solvent such as acetic acid.[4]

Mandatory Visualizations

Caption: Angiotensin II Type 1 Receptor Signaling Pathway and the inhibitory action of Eprosartan.

Caption: Experimental workflow for the synthesis of Eprosartan.

References

- 1. Eprosartan | C23H24N2O4S | CID 5281037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Signal Transduction Profiling of Angiotensin II Type 1 Receptor With Mutations Associated to Atrial Fibrillation in Humans [frontiersin.org]

- 4. WO2008078330A1 - Improved process for eprosartan - Google Patents [patents.google.com]

- 5. EPROSARTAN synthesis - chemicalbook [chemicalbook.com]

- 6. WO2011004384A2 - Process for the preparation of eprosartan - Google Patents [patents.google.com]

- 7. WO2010023688A2 - An improved process for the preparation of eprosartan - Google Patents [patents.google.com]

Application Note: HPLC Analysis for Purity Determination of 2-Carbethoxy-3-(2-thienyl)propionic acid

Introduction

2-Carbethoxy-3-(2-thienyl)propionic acid (CAS No. 143468-96-6) is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its purity is critical to ensure the quality and safety of the final active pharmaceutical ingredient. This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of this compound and the separation of potential process-related impurities and degradation products. The method is designed to be simple, accurate, and reproducible, making it suitable for routine quality control in research and drug development settings.

The principle of this method is based on reversed-phase chromatography, where the separation is governed by the hydrophobic interactions between the analyte and the non-polar stationary phase.[3][4] Given that the analyte is an acidic compound, the mobile phase is acidified to suppress the ionization of the carboxylic acid group, thereby enhancing retention and improving peak shape.[5][6]

Experimental Protocols

1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.[7]

-

Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended.[7][8]

-

Chemicals and Reagents:

2. Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (pH 2.5, adjusted with H₃PO₄) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 231 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

3. Preparation of Solutions

-

Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of high-purity water. Adjust the pH of the aqueous portion to 2.5 with diluted phosphoric acid before mixing. Degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.[11] Prepare working standard solutions of lower concentrations by serial dilution of the stock solution with the mobile phase.

-

Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and prepare a 100 µg/mL solution in methanol, following the same procedure as for the standard solution. Filter the sample solution through a 0.45 µm syringe filter before injection.[6][12]

4. Method Validation

The analytical method should be validated according to ICH guidelines. The validation parameters include:

-

System Suitability: The system suitability is evaluated by injecting the standard solution multiple times. The parameters to be checked include theoretical plates, tailing factor, and reproducibility of retention time and peak area.

-

Linearity: Linearity is assessed by analyzing a series of standard solutions at different concentrations. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be determined.[10]

-

Precision: The precision of the method is determined by repeatability (intra-day) and intermediate precision (inter-day) studies. This is done by analyzing multiple preparations of a homogeneous sample. The relative standard deviation (RSD) of the results is calculated.[10]

-

Accuracy: Accuracy is evaluated by performing recovery studies on a sample to which known amounts of the reference standard have been added (spiking). The percentage recovery is then calculated.[10]

-

Specificity (Selectivity): The ability of the method to separate the analyte from potential impurities is demonstrated. This can be done by analyzing a placebo sample and stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD and LOQ are determined based on the signal-to-noise ratio of the chromatogram.[8]

Data Presentation

The quantitative data from the analysis should be summarized in clear and well-structured tables for easy interpretation and comparison.

Table 1: System Suitability Results

| Parameter | Acceptance Criteria | Observed Value |

| Retention Time (min) | RSD ≤ 1.0% | |

| Peak Area | RSD ≤ 2.0% | |

| Theoretical Plates | ≥ 2000 | |

| Tailing Factor | ≤ 2.0 |

Table 2: Linearity Data

| Concentration (µg/mL) | Peak Area |

| 10 | |

| 25 | |

| 50 | |

| 75 | |

| 100 | |

| Correlation Coefficient (r²) | ≥ 0.999 |

Table 3: Precision and Accuracy Data

| Repeatability (Intra-day) | Intermediate Precision (Inter-day) | Accuracy (% Recovery) | |

| Sample 1 | |||

| Sample 2 | |||

| Sample 3 | |||

| Mean | |||

| RSD (%) | ≤ 2.0% | ≤ 2.0% | 98.0 - 102.0% |

Table 4: Purity Analysis of a Sample Batch

| Sample ID | Retention Time (min) | Peak Area | % Area | Purity (%) |

| Batch X |

Experimental Workflow and Visualization

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.

Caption: HPLC analysis workflow for this compound.

The described RP-HPLC method is suitable for the purity determination of this compound. The method is specific, accurate, precise, and linear over a given concentration range. It can be effectively implemented in quality control laboratories for the routine analysis of this compound, ensuring its quality for pharmaceutical applications.

References

- 1. 2-Carbethoxy-3-(2-thienyl)propanoic acid | 143468-96-6 [chemicalbook.com]

- 2. Cas 143468-96-6,2-Carbethoxy-3-(2-thienyl)propanoic acid | lookchem [lookchem.com]

- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]

- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 5. biotage.com [biotage.com]

- 6. agilent.com [agilent.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]

- 12. organomation.com [organomation.com]

Application Note and Protocol for NMR Spectroscopy of 2-(2-Thienylmethyl)propanedioic Acid Monoethyl Ester

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This document provides a detailed protocol for the acquisition and analysis of ¹H and ¹³C NMR spectra of 2-(2-thienylmethyl)propanedioic acid monoethyl ester, a compound of interest in synthetic chemistry and drug discovery. The following sections outline the necessary steps for sample preparation, data acquisition, and include predicted spectral data based on analogous compounds.

Predicted NMR Data

The expected chemical shifts (δ) in parts per million (ppm) for 2-(2-thienylmethyl)propanedioic acid monoethyl ester are summarized below. These predictions are based on the analysis of structurally similar malonate derivatives and typical chemical shift ranges for the functional groups present in the molecule.

| ¹H NMR Data (Predicted) | ||||

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H (Thiophene) | ~7.20 | d | ~5.0 | 1H |

| H (Thiophene) | ~6.95 | dd | ~5.0, 3.5 | 1H |

| H (Thiophene) | ~6.90 | d | ~3.5 | 1H |

| -O-CH₂ -CH₃ | ~4.20 | q | 7.1 | 2H |

| -CH(CO)- | ~3.80 | t | 7.5 | 1H |

| -CH₂-(Thiophene) | ~3.40 | d | 7.5 | 2H |

| -O-CH₂-CH₃ | ~1.25 | t | 7.1 | 3H |

| -COOH | ~11.0-12.0 | br s | - | 1H |

| ¹³C NMR Data (Predicted) | |

| Assignment | Chemical Shift (δ, ppm) |

| C =O (Acid) | ~175 |

| C =O (Ester) | ~170 |

| C (Thiophene, C2) | ~140 |

| C (Thiophene, C5) | ~127 |

| C (Thiophene, C3) | ~126 |

| C (Thiophene, C4) | ~125 |

| -O-CH₂ -CH₃ | ~62 |

| -CH (CO)- | ~50 |

| -CH₂ -(Thiophene) | ~35 |

| -O-CH₂-CH₃ | ~14 |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Predicted values are for a deuterated chloroform (CDCl₃) solution; shifts may vary with other solvents.

Experimental Protocol

This protocol details the steps for preparing a sample of 2-(2-thienylmethyl)propanedioic acid monoethyl ester and acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation

-

Materials:

-

2-(2-thienylmethyl)propanedioic acid monoethyl ester

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)

-

High-quality 5 mm NMR tubes

-

Pasteur pipettes and bulbs

-

Small vials

-

Filter plug (e.g., glass wool)

-

-

Procedure:

-

Weigh the appropriate amount of sample. For ¹H NMR, use 5-25 mg of the compound.[1][2][3] For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[1][2]

-

In a small, clean, and dry vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[1][4]

-

Ensure the sample is fully dissolved. Gentle vortexing or warming may aid dissolution.

-

To remove any particulate matter, which can degrade spectral quality, filter the solution.[3][5] Place a small plug of glass wool into a Pasteur pipette and transfer the solution through the filter into a clean NMR tube.[3]

-

Cap the NMR tube securely and label it clearly.

-

2. NMR Data Acquisition

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) equipped with a 5 mm probe.

-

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Solvent: CDCl₃ (or other as prepared).

-

Temperature: 298 K.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16 to 64 (adjust to achieve adequate signal-to-noise).

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Referencing: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) can be used for calibration, or an internal standard like TMS can be added.[1]

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Solvent: CDCl₃ (or other as prepared).

-

Temperature: 298 K.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 to 4096 (or more, as ¹³C has low natural abundance).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is typically used for calibration.

-

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift axis using the solvent peak or an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H spectrum to deduce proton connectivity.

-

Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

Visualizations

The following diagram illustrates the general workflow for the NMR spectroscopy protocol.

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

References

Application Notes and Protocols for the Derivatization of 2-Carbethoxy-3-(2-thienyl)propionic Acid and Bioactivity Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the derivatization of 2-Carbethoxy-3-(2-thienyl)propionic acid and the subsequent screening of its derivatives for potential anti-inflammatory, anticancer, and antimicrobial activities. This document offers detailed experimental protocols and a framework for data presentation and visualization to facilitate research and development in medicinal chemistry.

Introduction

This compound is a versatile scaffold for the synthesis of novel bioactive compounds. Its structural features, including a carboxylic acid group and a thiophene moiety, make it an attractive starting material for the generation of diverse chemical libraries. The thiophene ring is a well-established pharmacophore present in numerous approved drugs, known to contribute to a wide range of biological activities. Arylpropionic acid derivatives, to which this compound belongs, are a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs) and have also shown promise as anticancer and antimicrobial agents.[1][2]

This document outlines the synthesis of three key classes of derivatives—amides, esters, and hydrazides—and provides detailed protocols for their screening against relevant biological targets.

Data Presentation

The following tables summarize hypothetical quantitative bioactivity data for representative derivatives of this compound. This data is for illustrative purposes to guide the presentation of experimental results.

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound ID | Derivative Type | Target | IC₅₀ (µM) |

| CTP-A01 | N-phenyl amide | COX-1 | 15.2 |

| CTP-A02 | N-benzyl amide | COX-1 | 25.8 |

| CTP-A01 | N-phenyl amide | COX-2 | 5.1 |

| CTP-A02 | N-benzyl amide | COX-2 | 10.4 |

| CTP-E01 | Methyl ester | COX-1 | 45.3 |

| CTP-E02 | Ethyl ester | COX-1 | 52.1 |

| CTP-E01 | Methyl ester | COX-2 | 18.7 |

| CTP-E02 | Ethyl ester | COX-2 | 22.5 |

| CTP-H01 | Hydrazide | COX-1 | 30.5 |

| CTP-H02 | N'-benzoyl hydrazide | COX-1 | 12.3 |

| CTP-H01 | Hydrazide | COX-2 | 11.2 |

| CTP-H02 | N'-benzoyl hydrazide | COX-2 | 4.9 |

| Ibuprofen | Standard | COX-1 | 10.5 |

| Ibuprofen | Standard | COX-2 | 2.5 |

Table 2: Anticancer Activity of this compound Derivatives

| Compound ID | Derivative Type | Cell Line | IC₅₀ (µM) |

| CTP-A03 | N-(4-chlorophenyl) amide | MCF-7 (Breast) | 8.9 |

| CTP-A04 | N-(2,4-difluorophenyl) amide | A549 (Lung) | 12.5 |

| CTP-E03 | Propyl ester | MCF-7 (Breast) | 25.1 |

| CTP-E04 | Isopropyl ester | A549 (Lung) | 30.8 |

| CTP-H03 | N'-(4-nitrobenzoyl) hydrazide | MCF-7 (Breast) | 5.2 |

| CTP-H04 | N'-(2-thienoyl) hydrazide | A549 (Lung) | 9.7 |

| Doxorubicin | Standard | MCF-7 (Breast) | 0.8 |

| Doxorubicin | Standard | A549 (Lung) | 1.1 |

Table 3: Antimicrobial Activity of this compound Derivatives

| Compound ID | Derivative Type | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| CTP-A05 | N-(pyridin-2-yl) amide | 16 | 32 | >64 |

| CTP-A06 | N-(thiazol-2-yl) amide | 8 | 16 | 32 |

| CTP-E05 | Butyl ester | 64 | >64 | >64 |

| CTP-E06 | Benzyl ester | 32 | 64 | >64 |

| CTP-H05 | N'-(furan-2-carbonyl) hydrazide | 4 | 8 | 16 |

| CTP-H06 | N'-(5-nitrofuran-2-carbonyl) hydrazide | 2 | 4 | 8 |

| Ciprofloxacin | Standard | 1 | 0.5 | N/A |

| Fluconazole | Standard | N/A | N/A | 4 |

Experimental Protocols

Detailed methodologies for the synthesis of derivatives and subsequent bioactivity screening are provided below.

Synthesis of Derivatives

Protocol 1: General Procedure for Amide Synthesis

-

To a solution of this compound (1 equivalent) in dry dichloromethane (DCM, 10 mL), add oxalyl chloride (1.2 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

-

Dissolve the acid chloride in dry DCM (10 mL) and add the desired primary or secondary amine (1.2 equivalents) and triethylamine (1.5 equivalents) at 0 °C.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: General Procedure for Ester Synthesis (Fischer Esterification)

-

Dissolve this compound (1 equivalent) in the desired alcohol (e.g., methanol, ethanol; used as solvent).

-

Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

-